molecular formula C21H18N2O5S B2799082 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 875130-34-0

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2799082
CAS No.: 875130-34-0
M. Wt: 410.44
InChI Key: RIQMBRNTGZBHMM-UHFFFAOYSA-N
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Description

“[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolopyrazine . Pyrrole is a basic structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present. The exact molecular structure of “this compound” is not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has been studied for its antimicrobial properties. For instance, the research by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes derivatives of this compound. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Applications in HIV-1 Research

Silvestri et al. (2000) designed pyrrolyl heteroaryl sulfones, including derivatives of the mentioned compound, as novel HIV-1 reverse transcriptase non-nucleoside inhibitors. Although they were inactive in cell-based assays, these compounds inhibited the target enzyme with micromolar potency (Silvestri et al., 2000).

Molecular Docking and Optical Studies

El-Azab et al. (2016) conducted a comprehensive study involving FT-IR, FT-Raman, and molecular docking of a similar compound, which provided insights into the stability, molecular electrostatic potential, and non-linear optical properties of these compounds. Their docking studies suggested potential inhibitory activity against specific targets (El-Azab et al., 2016).

Synthesis and Structure Analysis

Research by Xing and Nan (2005) on a closely related compound, N-[4-(Ethoxycarbon­yl)phen­yl]-p-tolyl­sulfonamide, focused on the molecular structure, revealing key aspects such as the dihedral angle between benzene rings and intermolecular interactions. This research is important for understanding the structural characteristics of similar compounds (Xing & Nan, 2005).

Fluorescent Probe Development

Wang et al. (2015) developed novel fluorescent probes based on a 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide, highlighting the potential of derivatives of the compound in sensor technologies (Wang et al., 2015).

Mechanism of Action

The mechanism of action of “[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Future Directions

Pyrrole and its derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of “[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate” and similar compounds.

Properties

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-20(19-7-4-13-22-19)15-28-21(25)17-8-10-18(11-9-17)23-29(26,27)14-12-16-5-2-1-3-6-16/h1-14,22-23H,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMBRNTGZBHMM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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